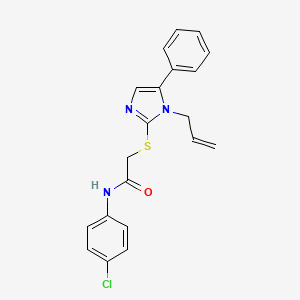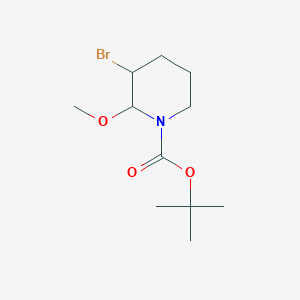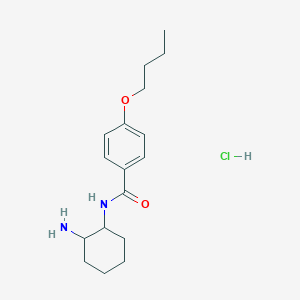
N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminocyclohexyl group attached to a butoxybenzamide moiety, with the hydrochloride salt form enhancing its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride typically involves the reaction of 2-aminocyclohexanol with 4-butoxybenzoyl chloride under basic conditions to form the amide bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminocyclohexyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the butoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The aminocyclohexyl group may play a crucial role in binding to these targets, while the butoxybenzamide moiety can modulate the compound’s overall activity and selectivity. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter systems and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: An aliphatic amine with similar structural features but different functional groups.
N-(2-aminocyclohexyl)-2-chloronicotinamide hydrochloride: A related compound with a chloronicotinamide moiety instead of butoxybenzamide.
U-47700: A non-fentanyl synthetic opioid with a similar aminocyclohexyl group but different pharmacological properties.
Uniqueness
N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride stands out due to its unique combination of an aminocyclohexyl group and a butoxybenzamide moiety, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
N-(2-aminocyclohexyl)-4-butoxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-2-3-12-21-14-10-8-13(9-11-14)17(20)19-16-7-5-4-6-15(16)18;/h8-11,15-16H,2-7,12,18H2,1H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKCIIXNCPSTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2CCCCC2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2627894.png)

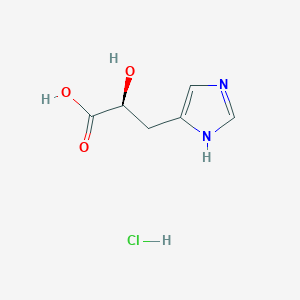

![1-(1,3-Thiazole-4-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2627901.png)
![2-Morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B2627902.png)
![4-(diethylsulfamoyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B2627906.png)
![ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B2627909.png)

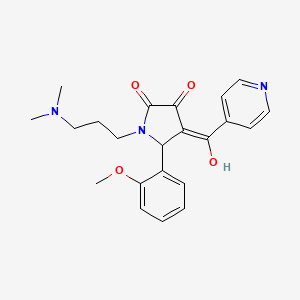
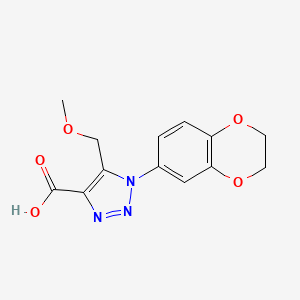
![8-(2-((2-chlorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627915.png)
